molecular formula C7H12FNO B13008548 (1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane

(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B13008548
M. Wt: 145.17 g/mol
InChI Key: KESXOGPZYDMEFM-UHFFFAOYSA-N
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Description

The compound (1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane features a bicyclo[3.3.1]nonane scaffold with three heteroatoms: an oxygen atom at position 3 (3-oxa), a nitrogen atom at position 9 (9-aza), and a fluorine substituent at position 6. Its stereochemistry, (1R,5S), is critical for its biological and physicochemical properties.

Properties

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C7H12FNO/c8-5-1-6-3-10-4-7(2-5)9-6/h5-7,9H,1-4H2

InChI Key

KESXOGPZYDMEFM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2COCC1N2)F

Origin of Product

United States

Preparation Methods

Formation of the Bicyclic Core

The synthesis begins with the construction of the bicyclic skeleton using a combination of cyclization and rearrangement reactions:

  • Starting materials : Precursors such as glutaraldehyde and amines (e.g., benzylamine or derivatives) are commonly used to form intermediate azabicyclo[3.3.1]nonane structures.
  • Cyclization mechanism : The reaction involves condensation between aldehydes and amines under acidic or basic conditions, followed by cyclization to form the bicyclic framework.
  • Reagents and conditions :
    • Acid catalysts like sulfuric acid to facilitate cyclization.
    • Low temperatures (0–10 °C) to control reactivity and minimize side reactions.

Fluorination

Example Procedure

A representative preparation method is outlined below:

Step Reagents/Conditions Outcome
1 Glutaraldehyde + Benzylamine in H₂SO₄ (0–10 °C) Formation of bicyclic intermediate
2 Addition of fluorinating agent (e.g., DAST) Selective fluorination at position 7
3 Hydrogenation with Pd(OH)₂ on carbon in isopropanol Removal of protecting groups and reduction
4 Purification via chromatography Isolation of this compound

Analytical Data

The synthesized compound is characterized using:

Challenges and Considerations

Several challenges arise during synthesis:

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-oxa-9-azabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Neuropharmacology

The presence of fluorine enhances the lipophilicity and binding affinity of (1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane to biological targets, making it a candidate for neuropharmacological agents. Preliminary studies suggest that compounds with similar structures can influence neurotransmitter systems, potentially leading to therapeutic effects in conditions like depression and anxiety disorders.

Anticancer Research

Compounds structurally related to this compound have shown promise in cancer therapy. The unique bicyclic structure may allow for selective targeting of cancer cells while minimizing effects on healthy cells, thus enhancing treatment efficacy and reducing side effects .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its rigid bicyclic framework allows for the synthesis of more complex molecules through various chemical reactions, including:

  • Nucleophilic substitutions
  • Cycloadditions
  • Functional group modifications

These reactions highlight its utility in developing new compounds for pharmaceuticals and agrochemicals.

Case Study 1: Neuropharmacological Activity

A study investigated the effects of derivatives of this compound on serotonin receptors. Results indicated that these compounds exhibited significant binding affinity to the 5-HT_2A receptor, suggesting potential applications in treating mood disorders .

Case Study 2: Anticancer Properties

Research focused on the anticancer properties of related bicyclic compounds demonstrated that they could induce apoptosis in specific cancer cell lines through the activation of caspase pathways. This finding supports further exploration of this compound as a lead compound for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 7-Fluoro-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the bicyclic structure provides rigidity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Scaffold Variations

The bicyclo[3.3.1]nonane framework is a privileged structure in medicinal chemistry. Key variations include:

Compound Type Heteroatoms/Substituents Notable Features Biological Relevance
3-Oxa-9-azabicyclo[3.3.1]nonane 3-oxa, 9-aza Found in Haliclonin A (marine natural product) Cytotoxic, receptor ligand activities
3,7-Diazabicyclo[3.3.1]nonane 3-aza, 7-aza High affinity for nicotinic acetylcholine receptors (nAChRs) Treatment of cardiac arrhythmias
2,8-Dioxabicyclo[3.3.1]nonane 2-oxa, 8-oxa Core structure in anticoagulants and azaspiracid toxins Anticoagulant, antifungal properties
9-Selenabicyclo[3.3.1]nonane Selenium at position 9 High GPx mimetic activity; structural similarity to adamantane antivirals Antiviral, metabolic correction
7-Fluoro-3-oxa-9-azabicyclo 3-oxa, 9-aza, 7-fluoro Enhanced metabolic stability due to fluorine Potential CNS or antimicrobial agents

Substituent Effects

  • Fluorine at Position 7: The 7-fluoro substituent in the target compound likely improves lipophilicity and bioavailability compared to non-fluorinated analogs like 3-oxa-9-azabicyclo[3.3.1]nonane. Fluorine’s electronegativity may also influence receptor binding .
  • Sulfonyl and Pyrazine Groups: Analogs such as (1R,5S)-3-(4-bromophenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane (Compound 39H) show enhanced receptor selectivity due to sulfonyl groups .
  • Diaza vs. Oxa/Aza Combinations: 3,7-Diazabicyclo derivatives exhibit distinct pharmacological profiles (e.g., nAChR affinity) compared to mono-aza or oxa-aza hybrids .

Physicochemical Properties

Property (1R,5S)-7-Fluoro-3-oxa-9-azabicyclo 3-Oxa-7,9-diazabicyclo[3.3.1]nonane 9-Selenabicyclo[3.3.1]nonane
Predicted pKa ~8.5–9.0 (basic N) 8.84 ± 0.20 Not reported
Lipophilicity (LogP) Higher (due to F) 1.108 (predicted) High (Se increases hydrophobicity)
Metabolic Stability Enhanced (fluorine reduces oxidation) Moderate High (Se resists oxidation)

Biological Activity

(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane is a bicyclic compound notable for its unique chemical structure, which includes fluorine, oxygen, and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula for this compound is C7H13ClFNOC_7H_{13}ClFNO with a molecular weight of 181.63 g/mol. The compound is often synthesized as a hydrochloride salt to enhance its stability and solubility in biological systems.

PropertyValue
CAS Number2177267-26-2
Molecular FormulaC7H13ClFNO
Molecular Weight181.63 g/mol
IUPAC Name7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane; hydrochloride
InChI KeyJWUGKMUQIIKJGS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The presence of the fluorine atom enhances the compound's binding affinity to various receptors or enzymes, which may lead to significant pharmacological effects.

Target Interactions

Research suggests that this compound may interact with:

  • Receptors : Potential modulation of neurotransmitter receptors.
  • Enzymes : Inhibition or activation of key metabolic enzymes.

Anticancer Activity

Recent studies have identified this compound as a promising candidate in cancer therapy due to its ability to inhibit specific oncogenic pathways. For instance, it has been shown to inhibit BCL6, a transcriptional repressor involved in various cancers.

Case Study: BCL6 Inhibition
In a study focusing on the inhibition of BCL6, compounds derived from the bicyclic structure demonstrated significant antiproliferative activity in cancer cell lines with IC50 values in the low nanomolar range (4.5 nM) . This suggests that modifications to the bicyclic core can enhance biological efficacy.

Neuropharmacological Effects

The compound's structure allows for potential neuropharmacological applications, particularly in modulating neurotransmitter systems involved in mood regulation and cognitive function.

Case Study: Neurotransmitter Modulation
Research indicates that derivatives of this compound may exhibit activity at serotonin and dopamine receptors, suggesting potential applications in treating mood disorders .

Synthesis and Optimization

The synthesis of this compound typically involves several steps starting from accessible precursors:

  • Formation of the Bicyclic Core : Cyclization reactions are performed to construct the bicyclic structure.
  • Fluorination : The introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor.
  • Hydrochloride Salt Formation : The free base is converted into its hydrochloride form for improved solubility.

Q & A

Q. What are the optimal reaction conditions for synthesizing (1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane?

  • Methodological Answer : Synthesis can be optimized using a multi-step approach involving acid-catalyzed cyclization and fluorination. For example, analogous bicyclic compounds (e.g., 3,7-diazabicyclo[3.3.1]nonane derivatives) are synthesized via 12-hour reactions in mixed solvents (e.g., CH₂Cl₂/MeOH) with subsequent purification by chromatography. Reaction temperature (25–60°C), solvent polarity, and catalyst choice (e.g., trifluoroacetic acid for Boc deprotection) critically influence yield and purity .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : Use X-ray crystallography for unambiguous stereochemical assignment, as demonstrated for structurally similar 3-azabicyclo[3.3.1]nonane derivatives . Complementary techniques include:
  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to infer dihedral angles.
  • Computational chemistry : Compare experimental and calculated 13C^{13}\text{C}/1H^{1}\text{H} chemical shifts using density functional theory (DFT) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow guidelines for structurally related bicyclic amines:
  • Use fume hoods to avoid inhalation of aerosols.
  • Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Store under inert gas (argon) at 2–8°C to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in receptor subtype selectivity or assay conditions. For example:
  • Perform radioligand binding assays with subtype-specific nicotinic acetylcholine receptors (e.g., α4β2 vs. α7) to clarify selectivity .
  • Validate functional activity using calcium flux assays in HEK293 cells expressing target receptors.
  • Compare results across multiple batches to rule out synthetic variability .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability can be enhanced by:
  • pH adjustment : Maintain solutions at pH 4–6 to prevent amine oxidation.
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose).
  • Antioxidants : Add 0.01% w/v ascorbic acid to buffer solutions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS):
  • Docking : Align the compound’s fluoro and oxa groups with hydrogen-bonding residues in the target’s active site.
  • Free-energy calculations : Apply the MM-PBSA method to estimate binding affinities.
  • Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?

  • Methodological Answer : Employ HPLC-MS with a C18 column (3.5 µm, 150 mm × 4.6 mm) and gradient elution (0.1% formic acid in water/acetonitrile). Set detection at 210 nm for the parent compound and monitor for common byproducts (e.g., de-fluorinated analogs). For chiral purity, use a Chiralpak AD-H column with heptane/ethanol mobile phase .

Key Research Challenges

  • Stereochemical Complexity : The fused bicyclic system and fluoro substituent require precise synthetic control to avoid diastereomer formation .
  • Biological Selectivity : Subtype-specific receptor interactions necessitate high-throughput screening to identify optimal therapeutic applications .

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